molecular formula C16H34OSi2 B070035 1-Triethylsilyl-4-triethylsilyloxy-1-butyne CAS No. 160194-28-5

1-Triethylsilyl-4-triethylsilyloxy-1-butyne

Cat. No.: B070035
CAS No.: 160194-28-5
M. Wt: 298.61 g/mol
InChI Key: WAQSHASXNKNYSS-UHFFFAOYSA-N
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Description

1-Triethylsilyl-4-triethylsilyloxy-1-butyne is a useful research compound. Its molecular formula is C16H34OSi2 and its molecular weight is 298.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

triethyl(4-triethylsilylbut-3-ynoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34OSi2/c1-7-18(8-2,9-3)16-14-13-15-17-19(10-4,11-5)12-6/h7-13,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQSHASXNKNYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CCCO[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700211
Record name [4-(Triethylsilyl)-3-butyn-1-yloxy]triethylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160194-28-5
Record name Triethyl[[4-(triethylsilyl)-3-butyn-1-yl]oxy]silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160194-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl((4-(triethylsilyl)-3-butyn-1-yl)oxy)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160194285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(Triethylsilyl)-3-butyn-1-yloxy]triethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name triethyl[[4-(triethylsilyl)-3-butyn-1-yl]oxy]silane
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Synthesis routes and methods

Procedure details

3-butin-1-ol (34.99 g, 0.50 mole) was dissolved in THF (1.2 l) under nitrogen and cooled to −30° C. n-BuLi (640 ml, 1.02 mole, 1.6 M solution in n-hexane) was added dropwise to this solution within 15 minutes at such a rate that the temperature did not exceed −20° C. After 1 hour at −20° C. a solution of triethylchlorosilane (171.4 ml, 1.02 mole) in THF (300 ml) was added dropwise within 30 minutes. The cooling bath was removed and the reaction solution was stirred for 15 hours at RT. The reaction mixture was quenched with aqueous Na2CO3 solution (1%) while cooling in an ice bath and was extracted with hexane (2×500 ml). The combined organic phases were washed with saturated NaCl-Solution (300 ml) and dried over MgSO4. After filtering off the drying agent the solvents were removed on a rotary evaporator and the residue was purified by distillation (p=0.05 mbar, head temperature=115°-110° C.), triethyl(4-(triethylsilyl)but-3-inyloxy)silane (88.9 g, 60%) being obtained.
Quantity
34.99 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
640 mL
Type
reactant
Reaction Step Two
Quantity
171.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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